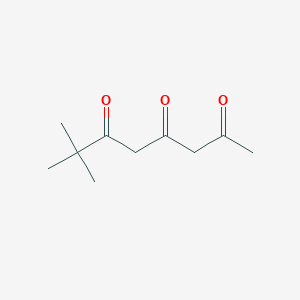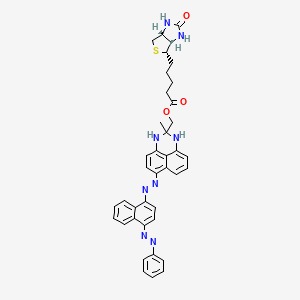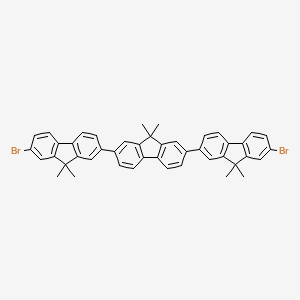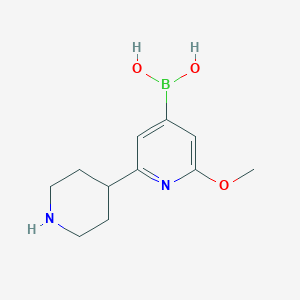
7,7-Dimethyloctane-2,4,6-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-Octanetrione, 7,7-dimethyl- is an organic compound with the molecular formula C10H16O3 It is characterized by the presence of three ketone groups at positions 2, 4, and 6 on an octane backbone, with two methyl groups attached to the seventh carbon
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Octanetrione, 7,7-dimethyl- typically involves the use of specific starting materials and reaction conditions. One common method involves the condensation of acetone with isobutyraldehyde in the presence of a base, followed by oxidation to introduce the ketone functionalities. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of 2,4,6-Octanetrione, 7,7-dimethyl- may involve large-scale batch or continuous processes. These methods often utilize advanced techniques such as catalytic hydrogenation and oxidation, along with purification steps like distillation and crystallization to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
2,4,6-Octanetrione, 7,7-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives.
科学的研究の応用
2,4,6-Octanetrione, 7,7-dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism by which 2,4,6-Octanetrione, 7,7-dimethyl- exerts its effects involves interactions with specific molecular targets and pathways. The ketone groups in the compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. These interactions can modulate various biochemical pathways, leading to the observed effects.
類似化合物との比較
Similar Compounds
2,4,6-Heptanetrione: Similar structure but with one less carbon atom.
2,4,6-Nonanetrione: Similar structure but with one additional carbon atom.
2,4,6-Decanetrione: Similar structure but with two additional carbon atoms.
Uniqueness
2,4,6-Octanetrione, 7,7-dimethyl- is unique due to the presence of the two methyl groups at the seventh carbon, which can influence its reactivity and interactions compared to other similar compounds. This structural feature can affect its physical properties, such as solubility and boiling point, as well as its chemical behavior in various reactions.
特性
CAS番号 |
66734-21-2 |
|---|---|
分子式 |
C10H16O3 |
分子量 |
184.23 g/mol |
IUPAC名 |
7,7-dimethyloctane-2,4,6-trione |
InChI |
InChI=1S/C10H16O3/c1-7(11)5-8(12)6-9(13)10(2,3)4/h5-6H2,1-4H3 |
InChIキー |
HUFJZFBEGMJNQW-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CC(=O)CC(=O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Rhenium, tetracarbonyl[tris(2-methylpropyl)phosphine]-](/img/structure/B14079825.png)
![[Methylenedi(4,1-phenylene)]bis[(4-fluorophenyl)methanone]](/img/structure/B14079826.png)
![{Bis[fluoro(dimethyl)silyl]methylene}bis(trimethylsilane)](/img/structure/B14079830.png)

![3-[3,4-Dihydroxy-6-(hydroxymethyl)oxan-2-yl]-4-hydroxy-6-[3-hydroxy-8-(hydroxymethyl)-2,6,10,12,14,18,20-heptamethyldocosa-4,6,14,16,18-pentaen-2-yl]pyran-2-one](/img/structure/B14079842.png)

![2-[3-Diethylazaniumylidene-6-[diethyl(oxido)azaniumyl]xanthen-9-yl]benzoate](/img/structure/B14079859.png)

![1-(3-Hydroxyphenyl)-7-methyl-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079875.png)
![2-Propenethioamide, 2-cyano-3-[(4-methylphenyl)amino]-](/img/structure/B14079877.png)
![5-Bromo-8-fluoro-2H-benzo[d][1,3]oxazine-2,4(1H)-dione](/img/structure/B14079881.png)

![Methyl 4-[2-(6-methyl-1,3-benzothiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14079886.png)
